Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition with Isoform Specificity Over iNOS and eNOS
2-Thiouracil selectively inhibits neuronal nitric oxide synthase (nNOS) with a competitive inhibition constant (Ki) of 20 μM, while exhibiting no detectable activity against inducible NOS (iNOS) or endothelial NOS (eNOS) isoforms [1]. This isoform selectivity profile contrasts with other antithyroid drugs such as methimazole and propylthiouracil, which have not been reported to inhibit nNOS with comparable selectivity, and with non-selective NOS inhibitors that affect multiple isoforms.
| Evidence Dimension | Enzyme inhibition (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 20 μM for nNOS; no inhibition of iNOS or eNOS |
| Comparator Or Baseline | Methimazole and propylthiouracil: no reported selective nNOS inhibition; L-NAME (non-selective NOS inhibitor): inhibits all three isoforms |
| Quantified Difference | 20 μM Ki for nNOS versus >100 μM (or no activity) for iNOS/eNOS |
| Conditions | In vitro enzyme assay using recombinant NOS isoforms; competitive inhibition with respect to L-arginine and BH4 binding |
Why This Matters
This selectivity profile makes 2-thiouracil a valuable chemical tool for dissecting nNOS-specific pathways in neurobiology research without confounding effects from other NOS isoforms.
- [1] Palumbo A, D'Ischia M, Cioffi FA. 2-Thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Lett. 2000;485(2-3):109-112. View Source
